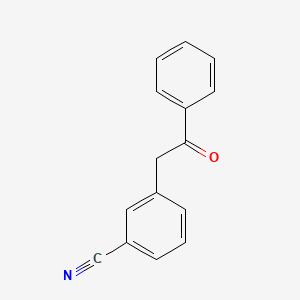

2-(3-Cyanophenyl)acetophenone

Descripción general

Descripción

“2-(3-Cyanophenyl)acetophenone” is a chemical compound with the molecular formula C15H11NO . It is a peach-colored solid .

Molecular Structure Analysis

The molecular structure of “2-(3-Cyanophenyl)acetophenone” can be analyzed using various techniques. The PubChem database provides a detailed molecular structure, including the InChI, InChIKey, and Canonical SMILES .

Chemical Reactions Analysis

The chemical reactions involving acetophenone derivatives have been explored in several studies . For example, one study discussed the oxidation of acetophenone using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Cyanophenyl)acetophenone” can be analyzed using various techniques. According to the PubChem database, the molecular weight of “2-(3-Cyanophenyl)acetophenone” is 221.25 g/mol .

Aplicaciones Científicas De Investigación

Application 1: Catalyst-free α-bromination of acetophenones

- Summary of the Application : This research focuses on a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .

- Methods of Application : The method involves using a beaker-type cell equipped with C/SS electrodes. Various optimization studies were carried out to achieve good yield with high current efficiency .

- Results or Outcomes : This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Application 2: α-bromination reaction on acetophenone derivatives in experimental teaching

- Summary of the Application : This study investigates the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. The focus is on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Methods of Application : The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results or Outcomes : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application 3: Synthesis of Heterocyclic Compounds

- Summary of the Application : Acetophenone has been utilized in the synthesis of many heterocyclic compounds. It is an interesting synthon in most organic reactions and is commercially available or readily accessible, making it an ideal synthon for multicomponent reactions .

- Methods of Application : The synthesis of heterocyclic compounds involves various multicomponent reactions. For example, 2-Phenyl pyridine was synthesized via the cyclization of acetophenone with 1,3-diamino propane using palladium acetate in THF as a solvent .

- Results or Outcomes : This method has been used to synthesize a range of heterocyclic compounds, including fused and five-, six-, seven-membered rings .

Application 4: Kornblum Oxidation and C–H Functionalization

- Summary of the Application : This research focuses on the α-functionalization of acetophenones involving Kornblum oxidation and C–H functionalizations . Acetophenone has been utilized in the synthesis of many natural products and pharmaceuticals .

- Methods of Application : In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide and proceeds through the formation of arylglyoxal as the key intermediate . In C–H functionalization, the reaction requires a metal or metal-free catalyst, and generates a radical intermediate in most cases .

- Results or Outcomes : This method has been used to synthesize a range of heterocyclic compounds, including fused and five-, six-, seven-membered rings .

Application 5: Biological and Allelochemical Interactions

- Summary of the Application : This research discusses the biological, allelochemical, and chemical properties of acetophenone, as a metabolite involved in multiple interactions with various (micro)organisms .

- Methods of Application : The study provides details of its biogenesis and chemical synthesis and examines the possibility of its application in different areas of life sciences .

- Results or Outcomes : Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenacylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-11-13-6-4-5-12(9-13)10-15(17)14-7-2-1-3-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOQUDPIRPINGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431951 | |

| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyanophenyl)acetophenone | |

CAS RN |

62043-83-8 | |

| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

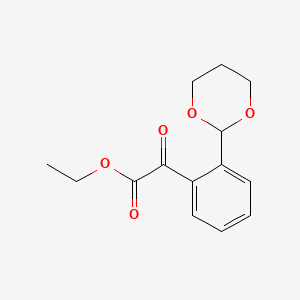

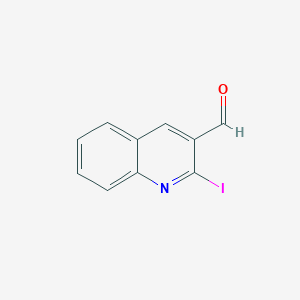

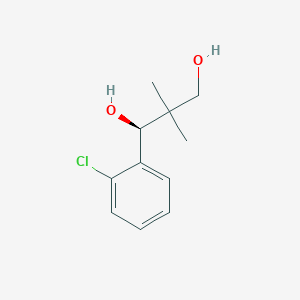

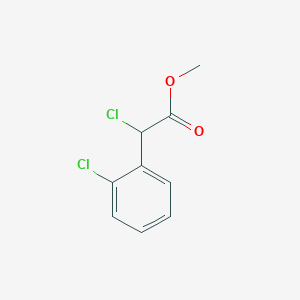

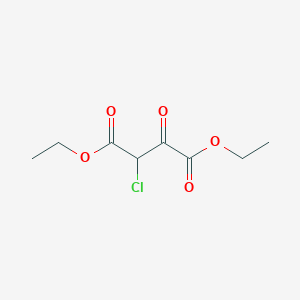

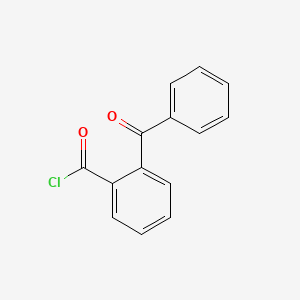

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)